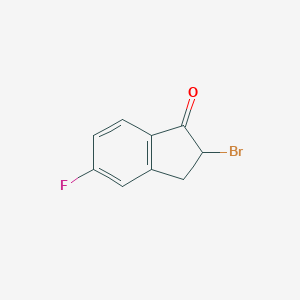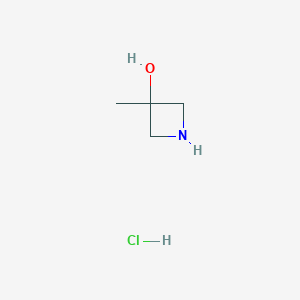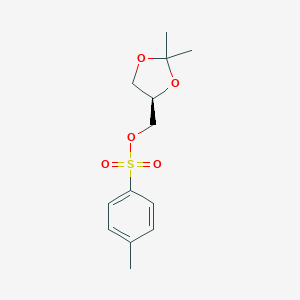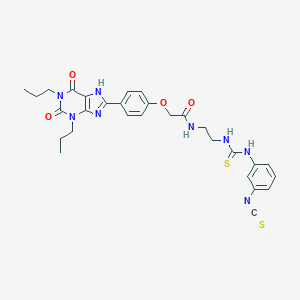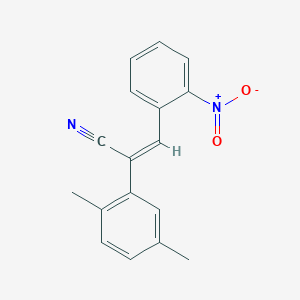
N,1,2-Trimethyl-4,5-dihydro-1H-pyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide: is a nitrogen-containing heterocyclic compound. It is part of the pyrrole family, which is known for its diverse biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a diketone, followed by cyclization and methylation steps . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes
Mecanismo De Acción
The mechanism by which N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolopyrazine derivatives: Known for their biological activities, including antimicrobial and anti-inflammatory properties.
Indole derivatives: Exhibiting diverse biological activities such as antiviral and anticancer properties.
Uniqueness
N,1,5-Trimethyl-2,3-dihydropyrrole-4-carboxamide is unique due to its specific structural features and the resulting chemical and biological properties.
Propiedades
Número CAS |
116195-46-1 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N,1,5-trimethyl-2,3-dihydropyrrole-4-carboxamide |
InChI |
InChI=1S/C8H14N2O/c1-6-7(8(11)9-2)4-5-10(6)3/h4-5H2,1-3H3,(H,9,11) |
Clave InChI |
FUGTWXOPHXEUDW-UHFFFAOYSA-N |
SMILES |
CC1=C(CCN1C)C(=O)NC |
SMILES canónico |
CC1=C(CCN1C)C(=O)NC |
Sinónimos |
1H-Pyrrole-3-carboxamide,4,5-dihydro-N,1,2-trimethyl-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


